molecular formula C19H21NO3S2 B8147392 Fmoc-NH-SS-OH

Fmoc-NH-SS-OH

Cat. No.: B8147392
M. Wt: 375.5 g/mol
InChI Key: OWHMPDDKLIJYCO-UHFFFAOYSA-N
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Description

Fmoc-NH-SS-OH (CAS: 1272754-91-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
  • SS configuration: Likely denoting stereochemical specificity (e.g., (2S,3S)-diaminobutyric acid framework) with a side-chain allyloxycarbonyl (Aloc) protecting group .
  • Functional role: Designed for incorporation into peptides requiring orthogonal deprotection strategies. The Aloc group is removed via palladium-catalyzed allyl transfer under neutral conditions, avoiding harsh acids .

This compound is critical in synthesizing complex peptides with labile side chains, such as glycopeptides or phosphopeptides, where selective deprotection is essential.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-10-12-25-24-11-9-20-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHMPDDKLIJYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-SS-OH typically involves multiple steps. One common method starts with the reaction of fluorenylmethanol with chloroformate to form the fluorenylmethyl chloroformate intermediate. This intermediate is then reacted with 2-(2-hydroxyethyldisulfanyl)ethylamine under basic conditions to yield the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-SS-OH can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Fmoc-NH-SS-OH has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-NH-SS-OH involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Side-Chain Protecting Group Variants

The choice of side-chain protection dictates deprotection conditions and compatibility with synthesis workflows. Key examples include:

Compound Side-Chain Group Deprotection Method Key Features Reference
Fmoc-NH-SS-OH Aloc Pd(0)/PhSiH₃ (neutral conditions) Orthogonal to acid/base-sensitive groups
Fmoc-His(Trt)-OH Trityl (Trt) 1–2% TFA in DCM Stable under Fmoc deprotection
Fmoc-Arg(Pbf)-OH Pbf ≥95% TFA Prevents guanidine side-chain side reactions
Fmoc-Asn(Mmt)-OH Mmt 1% TFA in DCM Mild acid-labile, preserves Asn integrity
Fmoc-Phe(4-NHBoc)-OH Boc 50% TFA or HCl/dioxane Acid-labile, compatible with SPPS

Key Insights :

  • Orthogonality : Aloc (this compound) enables deprotection without acids, ideal for acid-sensitive peptides.
  • Stability : Trityl and Pbf groups (e.g., Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH) offer robustness during coupling but require strong acids for removal .

Impurity Profiles and Quality Control

Contaminants in Fmoc-protected amino acids impact peptide purity:

  • Fmoc-Arg(Pbf)-OH : Prone to beta-Ala contamination (e.g., Fmoc-beta-Ala-Arg(Pbf)-OH), requiring stringent supplier specifications .
  • Fmoc-Ala-OH : May contain Fmoc-beta-Ala-OH, necessitating HPLC or MS monitoring .

This compound’s Aloc group minimizes side reactions, but residual Pd catalysts post-deprotection must be quantified .

Solubility and Handling

  • This compound : Requires polar aprotic solvents (e.g., DMF, DMA) for solubility, similar to Fmoc-Arg(Pbf)-OH .
  • Fmoc-PEG2-OH : Enhanced hydrophilicity due to ethylene glycol spacers, useful for solubility-driven applications .
  • Fmoc-alpha-Me-L-Phe-OH : Hydrophobic methyl group necessitates DCM or THF for dissolution .

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